molecular formula C23H28N4O2S B299865 2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide

2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide

Cat. No. B299865
M. Wt: 424.6 g/mol
InChI Key: BXKWUZLKSBJZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide involves the inhibition of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK plays a critical role in the activation and proliferation of B-cells, which are involved in the immune response. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide have been extensively studied. In vitro studies have shown that this compound inhibits BTK activity with high potency and selectivity. In vivo studies have demonstrated that TAK-659 reduces the levels of circulating B-cells and inhibits the growth of B-cell tumors in animal models. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide in lab experiments include its high potency and selectivity for BTK, which makes it a valuable tool for studying the role of BTK in various cellular processes. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the study of 2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. Another direction is to explore the role of BTK in various cellular processes and the potential of this compound as a tool to study BTK function. Additionally, further studies are needed to evaluate the safety and toxicity of this compound and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide involves the reaction of 2-chloro-N-(2-phenoxyethyl)acetamide with 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The final product is obtained by purification using column chromatography.

Scientific Research Applications

2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. In biochemistry and molecular biology, this compound has been used as a tool to study the role of BTK in various cellular processes.

properties

Product Name

2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide

Molecular Formula

C23H28N4O2S

Molecular Weight

424.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide

InChI

InChI=1S/C23H28N4O2S/c1-23(2,3)18-12-10-17(11-13-18)21-25-26-22(27(21)4)30-16-20(28)24-14-15-29-19-8-6-5-7-9-19/h5-13H,14-16H2,1-4H3,(H,24,28)

InChI Key

BXKWUZLKSBJZGX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)NCCOC3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)NCCOC3=CC=CC=C3

Origin of Product

United States

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